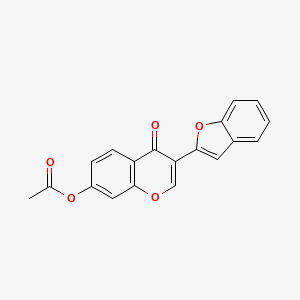

3-(1-benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate is a compound that belongs to the class of organic compounds known as benzofurans and chromenes. These compounds are known for their complex molecular structures and diverse chemical properties, making them of interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of benzofurans, 2H-chromenes, and related compounds often involves strategies such as Claisen rearrangement and ring-closing metathesis. These methods provide access to a variety of phenylpropanoid natural products and are key in producing phenylpropanoid structures with good to excellent yields (Kotha & Solanke, 2022).

Molecular Structure Analysis

Single crystal X-ray analysis and computational investigations play a crucial role in understanding the molecular structure of benzofuran and chromen derivatives. These analyses reveal the configurations, dihedral angles, and intramolecular interactions within these compounds, providing insight into their stability and reactivity (Srinivasan et al., 2012); (Mallikarjunaiah et al., 2021).

Chemical Reactions and Properties

The chemical behavior of benzofuran and chromen derivatives towards various nucleophiles has been extensively studied. These compounds can undergo Michael addition, retro-Michael, and ring-opening followed by recyclization to yield a variety of structurally diverse products (Assiri et al., 2019).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and intermolecular forces present in these compounds. The crystal structures are often stabilized by aromatic π–π interactions and hydrogen bonding, which influence their physical state and solubility (Choi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Cardioprotective Effects

The cardioprotective effects of related derivatives have been studied, revealing potential therapeutic applications. For instance, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated a protective effect against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. This compound inhibited angiotensin-converting enzyme activity and showed significant improvement in cardiac dysfunction markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Khdhiri Emna et al., 2020).

Anticancer Activity

Research on novel hexahydroquinoline derivatives containing the benzofuran moiety revealed promising cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2). These compounds, produced via a series of organic reactions, exhibited inhibitory effects on cancer cell growth with IC50 values ranging from 11.9 to 19.3 µg/mL, suggesting their potential as anticancer agents (Eman M. Mohi El-Deen et al., 2016).

Fluorescence Studies

Fluorescence quenching studies of a newly synthesized coumarin (chromen-2-one) derivative by aniline in binary solvent mixtures have provided insights into the dynamic and static quenching mechanisms. This research contributes to the understanding of the fluorescence properties of benzofuran-coumarin derivatives, which can be applied in developing fluorescence-based sensors and materials (Basavaraj G. Evale et al., 2009).

Synthetic Methodologies

The synthesis of β-amino carbonyl derivatives containing coumarin and benzofuran moieties has been explored, showcasing the compounds' antimicrobial and antioxidant activities. This research demonstrates the versatility of these derivatives in synthesizing biologically active molecules, with several compounds showing microbial inhibition and promising free radical scavenging activity (R. Kenchappa et al., 2013).

Novel Synthetic Routes

Studies on isocyanide-based three-component synthesis in water have led to the efficient preparation of 9Hfuro[2,3-f]chromene-8,9-dicarboxylates, showcasing a green synthetic procedure for preparing diversely substituted derivatives. This method provides rapid access to novel benzofuran-coumarin compounds, highlighting the importance of sustainable chemistry in drug discovery and material science (F. Rostami-Charati et al., 2012).

Wirkmechanismus

While the specific mechanism of action for “3-(1-benzofuran-2-yl)-4-oxo-4H-chromen-7-yl acetate” is not mentioned in the retrieved papers, benzofuran compounds in general have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives could interact with biological targets in a way that inhibits the growth of tumors, bacteria, and viruses, and counteracts oxidative stress.

Eigenschaften

IUPAC Name |

[3-(1-benzofuran-2-yl)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O5/c1-11(20)23-13-6-7-14-17(9-13)22-10-15(19(14)21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXMGXDJEBPJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid 3-benzofuran-2-YL-4-oxo-4H-chromen-7-YL ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)